Landiolol hydrochloride Landiolol hydrochloride Landiolol hydrochloride is a member of morpholines.
Brand Name: Vulcanchem
CAS No.: 144481-98-1
VCID: VC21337705
InChI: InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1
SMILES: CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl
Molecular Formula: C25H41Cl2N3O8
Molecular Weight: 582.5 g/mol

Landiolol hydrochloride

CAS No.: 144481-98-1

VCID: VC21337705

Molecular Formula: C25H41Cl2N3O8

Molecular Weight: 582.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Landiolol hydrochloride - 144481-98-1

Description

Landiolol hydrochloride is an ultra-short-acting beta-1 adrenergic receptor blocker, primarily used for managing tachycardia and arrhythmias, particularly during surgical procedures. It is known for its rapid onset and offset of action, making it highly effective in acute settings. Landiolol hydrochloride is marketed under various brand names, including Onoact, and has been developed by Ono Pharmaceutical Co., Ltd. in Japan .

Pharmacological Action

Landiolol hydrochloride acts by competitively blocking beta-1 adrenergic receptors in the heart, which are responsible for the positive chronotropic effects of catecholamines like adrenaline and noradrenaline. This blockade results in a reduction in heart rate, myocardial contractility, and conduction velocity . Its high selectivity for beta-1 receptors (255 times higher than for beta-2 receptors) minimizes effects on the respiratory system, making it safer for patients with respiratory conditions .

Tachycardia Management

Landiolol hydrochloride is used to manage tachycardia during anesthesia and in cases of supraventricular tachycardia (SVT). Its ultra-short-acting nature allows for precise control over heart rate without prolonged effects .

Perioperative Use

In the perioperative period, landiolol hydrochloride is administered to control heart rate and prevent arrhythmias. Studies suggest that its use may improve postoperative outcomes by reducing the incidence of atrial fibrillation and potentially improving relapse-free survival in cancer patients .

Safety and Efficacy

Clinical trials have demonstrated that landiolol hydrochloride is effective and safe for managing postoperative SVT, with a low incidence of adverse events . Its rapid metabolism by carboxylesterase and pseudocholinesterase ensures a short elimination half-life of approximately four minutes, minimizing prolonged side effects .

Perioperative Administration and Cancer Outcomes

A study on the perioperative administration of landiolol hydrochloride during cancer surgery showed a trend towards improved relapse-free survival rates. The hazard ratio for relapse-free survival was 0.41 (95% CI, 0.13–1.34), suggesting a potential benefit in reducing cancer recurrence .

Heart Rate Control in Infants

Landiolol hydrochloride has been used effectively in critically ill infants for controlling non-arrhythmic tachycardia. It is well-tolerated in this population, providing a safe option for heart rate management .

Comparison with Other Beta-Blockers

Beta-BlockerHalf-LifeCardioselectivityPrimary Use
Landiolol HCl3–4 minutesHigh (255:1)Tachycardia, SVT
Esmolol9 minutesModerateSVT, perioperative
Metoprolol3–4 hoursLower (1:1)Hypertension, angina

Landiolol hydrochloride offers the shortest half-life and highest cardioselectivity among commonly used beta-blockers, making it ideal for acute settings where rapid control and reversibility are crucial .

CAS No. 144481-98-1
Product Name Landiolol hydrochloride
Molecular Formula C25H41Cl2N3O8
Molecular Weight 582.5 g/mol
IUPAC Name [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;dihydrochloride
Standard InChI InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1
Standard InChIKey NUWRTXXADFFSMZ-ULXOMSGMSA-N
Isomeric SMILES CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl
SMILES CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl
Canonical SMILES CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl
Appearance White to Off-White Solid
Melting Point 124-126°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms Landiolol Hydrochloride; 4-[(2S)-2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic Acid [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Ester Hydrochloride;
PubChem Compound 129711628
Last Modified Aug 15 2023

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